N'-acetylbenzohydrazide

Description

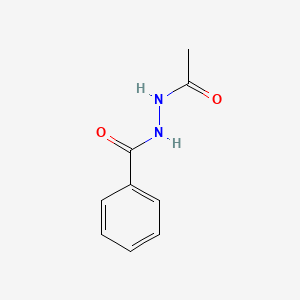

Structure

3D Structure

Properties

IUPAC Name |

N'-acetylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)10-11-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKJKNLQLTWYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292683 | |

| Record name | Benzoic acid, 2-acetylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-27-2 | |

| Record name | Benzoic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14331-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-acetylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-acetylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-acetylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-BENZOYLHYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Hydrazide Derivatives in Organic Chemistry

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached to a nitrogen atom. nih.gov This functional group is a cornerstone in organic synthesis due to its versatile reactivity. Hydrazide derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including those with five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com These heterocyclic structures are of immense interest due to their broad applications.

The hydrazide moiety can act as a bidentate ligand, capable of coordinating with metal ions through both the carbonyl oxygen and the terminal nitrogen of the hydrazide group, leading to the formation of stable coordination complexes. semanticscholar.org This property is fundamental in the development of new materials and catalysts. Furthermore, hydrazides serve as precursors for the synthesis of hydrazones, which are formed by the condensation reaction of hydrazides with aldehydes or ketones. mdpi.com Hydrazones themselves are valuable intermediates in various chemical transformations and are recognized for their role in medicinal chemistry. wisdomlib.org

The utility of hydrazides extends to their use as building blocks in the manufacturing of polymers and glues. mdpi.com Their ability to participate in a variety of chemical reactions makes them indispensable tools for organic chemists in the creation of complex molecules with diverse functionalities. mdpi.com

Evolution of Research Perspectives on N Acetylbenzohydrazide

Research into N'-Acetylbenzohydrazide and its derivatives has evolved considerably over time, reflecting broader trends in organic synthesis and materials science. Initially, studies likely focused on the fundamental synthesis and characterization of the compound. The preparation of acylhydrazides is typically achieved through the reaction of esters with hydrazine (B178648). wikipedia.org

Early structural elucidation would have relied on classical analytical techniques, with modern research now employing methods like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms. For instance, studies on related hydrazide structures have detailed the planarity of one hydrazinic nitrogen atom while the other may be slightly pyramidalized, along with specific torsion angles about the hydrazinic bond. iucr.orgresearchgate.net Such detailed structural information is crucial for understanding the compound's reactivity and its interactions with other molecules.

More recent research has shifted towards exploring the applications of this compound as a versatile building block in more complex synthetic endeavors. Its ability to act as a ligand in coordination chemistry has been a significant area of investigation. The coordination of hydrazides to metal ions can lead to the formation of polymeric structures, where the hydrazide and other ligands bridge metal centers. semanticscholar.org This has opened avenues for the development of new coordination polymers with potentially interesting magnetic or catalytic properties.

Furthermore, computational studies have become increasingly prevalent in understanding the electronic properties of this compound and related N-acylhydrazones. ekb.eg Molecular orbital calculations and density functional theory (DFT) studies help in elucidating the stability, reactivity, and potential interaction mechanisms of these molecules, guiding further experimental work. ekb.eg

Scope and Objectives of Current Academic Inquiry

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound typically involve a two-step process: the initial formation of a benzohydrazide intermediate followed by its acetylation. These routes are valued for their reliability and use of readily available reagents.

The first step in the classical synthesis is the conversion of a methyl benzoate derivative into its corresponding benzohydrazide. This is achieved through the hydrazinolysis of the ester. The reaction involves the nucleophilic attack of hydrazine (B178648) hydrate on the electrophilic carbonyl carbon of the methyl benzoate.

The general procedure can be carried out using both conventional heating and microwave irradiation. In the conventional method, a mixture of methyl benzoate and hydrazine hydrate is refluxed, often in the presence of a solvent like ethanol, for several hours thepharmajournal.com. Microwave-assisted synthesis offers a significant acceleration of this process, reducing reaction times from hours to mere minutes while often providing higher yields thepharmajournal.comchemmethod.com. The resulting benzohydrazide precipitates from the reaction mixture and can be purified by recrystallization.

| Method | Reactants | Conditions | Reaction Time | Yield |

| Conventional | Methyl benzoate, Hydrazine hydrate | Reflux in ethanol | 2 hours | ~65% |

| Microwave | Methyl benzoate, Hydrazine hydrate | Microwave irradiation (e.g., 180-500W) | 2-4 minutes | >90% |

A comparative overview of conventional and microwave-assisted synthesis of benzohydrazide.

Once the benzohydrazide intermediate is obtained, the next step is the introduction of the acetyl group onto the terminal nitrogen atom. This N-acetylation is a type of acylation reaction that can be accomplished using various acetylating agents researchgate.netorientjchem.org.

Commonly used reagents include acetic anhydride and acetyl chloride. The reaction is typically performed in a suitable solvent, and the choice of acetylating agent can influence the reaction conditions and vigor. Acetic acid itself can also serve as an acetylating agent, particularly when heated under reflux with the hydrazide pharm.or.jpnih.gov. This method is considered a greener alternative due to the non-toxic and low-cost nature of acetic acid nih.gov. The reaction with acetic anhydride is generally efficient and provides good to excellent yields of this compound orientjchem.org.

Using acetyl chloride for the N-acetylation of benzoyl hydrazine (benzohydrazide) is a highly effective, albeit more reactive, method. The reaction proceeds readily due to the high electrophilicity of the carbonyl carbon in acetyl chloride. The synthesis is often carried out at low temperatures (e.g., -10°C to 0°C) in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct that is generated rsc.org. This careful temperature control and neutralization are crucial to manage the reactivity and prevent unwanted side reactions, ensuring a high yield of the desired this compound rsc.org.

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis has introduced more sophisticated and versatile methods for preparing this compound derivatives. These advanced approaches offer greater control and enable the creation of more complex and diverse molecular structures.

The N-acetylation of benzohydrazide is a classic example of a nucleophilic addition-elimination reaction savemyexams.comsavemyexams.com. This mechanism is fundamental to the formation of the amide bond in this compound. The process unfolds in two main steps:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the benzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride) savemyexams.commasterorganicchemistry.com. This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate masterorganicchemistry.comudd.cl.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group (e.g., a chloride ion in the case of acetyl chloride or an acetate ion for acetic anhydride) savemyexams.commasterorganicchemistry.com. A final deprotonation step yields the stable this compound product.

Understanding this mechanism allows chemists to select appropriate reagents and conditions to optimize the synthesis of various derivatives. The reactivity of the acylating agent is a key factor; for instance, acyl chlorides are more reactive than acid anhydrides because chloride is a better leaving group than acetate savemyexams.comsavemyexams.com.

Coupling reactions represent a powerful tool for creating derivatives of this compound by forming new nitrogen-nitrogen (N-N) or carbon-nitrogen (C-N) bonds. These methods provide convergent and efficient routes to complex molecules that are not easily accessible through classical synthesis digitellinc.com.

Recent advancements include nickel-catalyzed N-N cross-coupling reactions, which can efficiently join O-benzoylated hydroxamates with a wide range of amines to form hydrazide products digitellinc.comnih.gov. This methodology is notable for its compatibility with secondary aliphatic amines, expanding the scope of accessible hydrazide derivatives nih.gov. Other transition-metal-catalyzed reactions, such as those using copper (Cu) or palladium (Pd), are also employed for C-N bond formation, allowing for the derivatization of arylhydrazines organic-chemistry.org.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Substrates |

| N-N Cross-Coupling | Nickel (Ni) catalyst, Silane reductant | N-N | O-Benzoylated hydroxamates, Aryl/Aliphatic amines |

| C-N Coupling | Copper Iodide (CuI) / 4-hydroxy-L-proline | C-N | N-acyl-N'-substituted hydrazines, Aryl iodides |

| C-N Coupling | Palladium (Pd) catalyst | C-N | Arylhydrazines, Aryl tosylates |

Summary of advanced coupling reactions for the synthesis of hydrazide derivatives.

These advanced strategies offer synthetic chemists the flexibility to introduce a wide array of functional groups, enabling the rapid generation of libraries of this compound derivatives for further research.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions, which address several core principles of green chemistry, such as waste prevention, energy efficiency, and the use of safer solvents and reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. sigmaaldrich.comsemanticscholar.org For the synthesis of N'-acylhydrazones, a class of compounds that includes this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields. arabjchem.orgresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which often leads to cleaner reactions with fewer byproducts. arabjchem.org

Solvent-free synthesis, another cornerstone of green chemistry, aims to eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net The synthesis of this compound and related hydrazides can be effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation. semanticscholar.orgresearchgate.netresearchgate.net This approach not only reduces environmental impact but can also simplify the work-up procedure and reduce manufacturing costs.

Research has demonstrated the successful synthesis of various N'-benzylidene salicylic acid hydrazides, structurally related to this compound, using a solvent-free microwave-assisted method. The reactions were completed in 8-10 minutes with yields ranging from 62-80%. semanticscholar.orgresearchgate.net Another study on the microwave-assisted synthesis of N-acylhydrazones reported achieving excellent yields of up to 98% in as little as 4-10 minutes. arabjchem.org

The following interactive data table summarizes the findings from various studies on the green synthesis of hydrazide derivatives, highlighting the efficiency of these methods.

| Starting Materials | Synthetic Method | Reaction Time | Yield (%) | Reference |

| 2-Hydroxybenzohydrazide and various benzaldehydes | Microwave-assisted | 4-10 min | 95-98% | arabjchem.org |

| Salicyloyl hydrazides and various benzaldehydes | Microwave-assisted, solvent-free | 8-10 min | 62-80% | semanticscholar.orgresearchgate.net |

| Benzoic hydrazides and various aldehydes | Microwave-assisted, solvent-free | 2.5-10 min | High | researchgate.net |

Industrial Scale Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the development of robust, efficient, and cost-effective processes. A key trend in modern pharmaceutical and fine chemical manufacturing is the shift from traditional batch processing to continuous manufacturing, which offers numerous advantages in terms of safety, consistency, and scalability.

Continuous flow chemistry and technologies like twin-screw extrusion (TSE) are particularly relevant for the industrial production of N-acylhydrazones. acs.orgajtyzack.comresearchgate.net TSE, a solvent-free and scalable technique, has been successfully employed for the continuous synthesis of various active pharmaceutical ingredients (APIs), including hydrazone-based compounds. acs.orgajtyzack.comresearchgate.net This method involves the continuous feeding of reactants into an extruder, where mixing and reaction occur under controlled temperature and pressure, leading to a continuous output of the product. This approach aligns well with green chemistry principles by eliminating solvents and intensifying the process.

Process optimization is a critical aspect of industrial synthesis, aiming to maximize yield, minimize impurities, and ensure consistent product quality. researchgate.net This involves the systematic study and control of critical process parameters (CPPs) such as temperature, pressure, reactant concentrations, and flow rates.

Process Analytical Technology (PAT) plays a pivotal role in modern process optimization. sigmaaldrich.comnih.govnih.govglobalresearchonline.net PAT involves the use of in-line or on-line analytical tools to monitor critical quality attributes (CQAs) of the product in real-time. sigmaaldrich.comglobalresearchonline.netamericanpharmaceuticalreview.com For the industrial synthesis of this compound, PAT could be implemented to:

Monitor reaction kinetics: Techniques like in-line infrared (IR) or Raman spectroscopy can track the consumption of reactants and the formation of the product in real-time, allowing for precise control of the reaction endpoint. nih.gov

Control crystallization: Crystallization is a crucial step for isolating and purifying the final product. PAT tools can monitor particle size distribution and polymorphism in real-time, ensuring consistent product quality. microporetech.comcontinuuspharma.com

The following interactive data table illustrates potential process parameters and control strategies for the industrial-scale synthesis of this compound using a continuous manufacturing approach.

| Process Stage | Key Parameters | Control Strategy / PAT Tool |

| Reaction | Temperature, Residence Time, Reactant Feed Rate | In-line IR/Raman Spectroscopy for reaction monitoring, Temperature and Flow sensors |

| Crystallization | Cooling Rate, Antisolvent Addition Rate, Agitation Speed | Focused Beam Reflectance Measurement (FBRM) for particle size, In-line concentration measurement |

| Drying | Temperature, Pressure, Gas Flow | On-line Mass Spectrometry for solvent residue monitoring |

By integrating green chemistry principles into the synthetic design and employing modern industrial manufacturing technologies with robust process optimization and control strategies, the production of this compound can be achieved in an efficient, sustainable, and economically viable manner.

Fundamental Reaction Pathways of this compound

The reactivity of this compound is dictated by the presence of the nucleophilic terminal nitrogen atom, the carbonyl group, and the N-N single bond. These features allow for a variety of transformations under different reaction conditions.

The hydrazide group in this compound is susceptible to oxidation. While specific studies on this compound are not prevalent, the oxidation of structurally similar compounds like benzhydrazide provides insight into potential reaction pathways. Generally, the oxidation of hydrazides can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of benzhydrazide with agents like hexachloroiridate(IV) has been shown to yield benzoic acid as the primary product mdpi.com. This suggests that under strong oxidizing conditions, the C-N bond of the hydrazide can be cleaved. Nitrogen-containing functional groups, including hydrazines and hydrazides, are generally susceptible to oxidation due to the presence of lone pair electrons on the nitrogen atoms nih.gov. The oxidation process can generate reactive intermediates, and in the case of hydrazine itself, oxidation can lead to the formation of tetrazene (N4H6) intermediates which subsequently decompose mdpi.com.

The reduction of this compound can target either the amide carbonyl group (C=O) or the nitrogen-nitrogen bond. The reduction of related N'-acyl hydrazones, which feature a C=N double bond, has been achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, and magnesium in methanol researchgate.net. These methods, however, are specific to the imine bond of the hydrazone. For this compound itself, reduction would likely focus on the carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. The Wolff-Kishner reduction is a well-known reaction that reduces carbonyls to alkanes via a hydrazone intermediate, but this is a reaction of the carbonyl compound from which the hydrazone is formed, not a reduction of the hydrazide itself libretexts.org.

Nucleophilic acyl substitution is a characteristic reaction of acyl compounds, where a nucleophile attacks the carbonyl carbon, leading to the substitution of a leaving group masterorganicchemistry.com. In this compound, the terminal -NH₂ group possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for its most common derivatization reactions, particularly with aldehydes and ketones libretexts.orgyoutube.com. The molecule can also undergo N-acetylation, where the hydrazide nitrogen acts as a nucleophile, reacting with an acetylating agent nih.gov. These reactions proceed through an addition-elimination mechanism, resulting in the formation of a new bond at the carbonyl carbon or the terminal nitrogen masterorganicchemistry.com.

Formation of Key Organic Intermediates from this compound

The primary utility of this compound in organic synthesis is as a building block for larger, more complex molecules, most notably through the formation of hydrazones and Schiff bases.

This compound serves as a key precursor for the synthesis of N-acylhydrazones, which are a class of Schiff bases. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones semanticscholar.orgscispace.comresearchgate.netutar.edu.my. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable product containing the characteristic azomethine group (-C=N-) libretexts.org. These acylhydrazone derivatives are important intermediates in organic synthesis and have applications in medicinal chemistry ekb.egnih.gov. The synthesis is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst to facilitate dehydration scispace.comimpactfactor.orgijrrr.com.

The reaction with aldehydes and ketones is the most significant method for the derivatization of this compound. This acid-catalyzed, reversible reaction yields N'-acylhydrazones, also known as hydrazide-hydrazones libretexts.orgmdpi.com. The reaction rate is typically optimal under mildly acidic conditions (around pH 5), which protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the nucleophilic amine group of the hydrazide libretexts.org.

The general mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated at the oxygen atom, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone libretexts.orglibretexts.org.

This reaction is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the aldehyde or ketone reactant ijrrr.comyoutube.com. The resulting hydrazones are often stable, crystalline solids, which facilitates their purification and characterization libretexts.orgmdpi.com.

Table 1: Synthesis of Hydrazones/Schiff Bases from Hydrazides and Carbonyl Compounds

This table provides examples of typical reaction conditions for the synthesis of hydrazones from various hydrazides and carbonyl compounds, illustrating the general methodology applicable to this compound.

Strategies for Functionalization and Structural Modification of the this compound Backbone

The this compound scaffold serves as a versatile template for chemical modification, offering multiple sites for functionalization to generate a diverse library of derivatives. The primary strategies for its structural alteration revolve around three key regions: the benzoyl moiety, the acetyl group, and the hydrazide linkage. These modifications are instrumental in tuning the molecule's physicochemical properties and exploring its potential in various chemical applications.

A predominant method for derivatizing the this compound backbone involves the condensation of the hydrazide with a variety of aldehydes and ketones. This reaction yields N-acylhydrazones, which are a significant class of compounds with a wide range of applications. ekb.eg The N-acylhydrazone structure combines an imine and a carbonyl functional group, imparting significant pharmacological properties and making it a key pharmacophore in medicinal chemistry.

Another key strategy involves direct modifications of the aromatic ring of the benzoyl group or the methyl group of the acetyl moiety. These alterations can introduce diverse substituents, thereby influencing the electronic and steric characteristics of the molecule. Furthermore, the hydrazide linkage itself can be a target for modification, leading to the formation of various heterocyclic systems.

Condensation Reactions for N-Acylhydrazone Formation

The most widely employed strategy for modifying the this compound backbone is through the formation of N-acylhydrazones. This is typically achieved by a condensation reaction between the parent hydrazide and a suitable aldehyde or ketone, often under acidic catalysis. This reaction is highly efficient and allows for the introduction of a wide array of substituents, leading to a vast number of derivatives.

For instance, the reaction of this compound with substituted benzaldehydes results in the corresponding N'- (benzylidene)acetobenzohydrazides. The substituents on the aromatic ring of the aldehyde can be varied to include electron-donating or electron-withdrawing groups, which in turn modulates the properties of the final compound.

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Benzaldehyde | N'-(Substituted benzylidene)acetobenzohydrazide |

| This compound | Aliphatic Aldehyde | N'-(Alkylidene)acetobenzohydrazide |

| This compound | Ketone | N'-(Alkylidene)acetobenzohydrazide |

Substitution on the Aromatic Ring

The phenyl ring of the this compound molecule is amenable to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic ring, thereby altering the electronic and lipophilic character of the molecule. Common substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of the substitution is directed by the activating and directing effects of the acylhydrazide moiety.

| Reaction | Reagents | Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | Halo-substituted this compound |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted this compound |

Modification of the Acetyl Group

The acetyl group of this compound also presents opportunities for structural modification. The methyl protons of the acetyl group are weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or condensation reactions at this position. This strategy enables the extension of the carbon chain or the introduction of new functional groups at the N-acetyl moiety.

Furthermore, the acetyl group can be replaced entirely by reacting benzohydrazide with different acylating agents, such as other acid chlorides or anhydrides. This leads to a series of N'-acylbenzohydrazide derivatives with varying acyl substituents.

| Reaction | Reagents | Product |

| N-Acylation | Benzohydrazide + RCOCl | N'-Acylbenzohydrazide |

| N-Acylation | Benzohydrazide + (RCO)₂O | N'-Acylbenzohydrazide |

Cyclization Reactions to Form Heterocycles

The hydrazide functionality within the this compound backbone is a key precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions with appropriate reagents, the hydrazide moiety can be incorporated into five- or six-membered heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. Similarly, treatment with 1,3-dielectrophiles can yield pyrimidine or diazepine analogs. These cyclization strategies significantly expand the structural diversity of compounds that can be derived from this compound. Hydrazides are used as starting materials for the synthesis of various heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, or 1,3,4-oxadiazoles. nih.gov

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | α,β-Unsaturated Ketone | Pyrazoline derivative |

| This compound | 1,3-Diketone | Pyrazole (B372694) derivative |

| This compound | Phosgene equivalent | 1,3,4-Oxadiazolone derivative |

Coordination Chemistry of N Acetylbenzohydrazide

N'-Acetylbenzohydrazide as a Ligand in Metal Complexes

This compound's structure, which combines a benzoyl group and an acetylated hydrazine (B178648) moiety, allows it to act as a versatile building block in supramolecular chemistry. Its ability to coordinate with various metal ions has led to the synthesis of numerous complexes with unique structural features and properties.

Ligand Design and Metal Complex Formation

This compound and its parent compound, benzhydrazide, are effective ligands for a variety of metal ions. The coordination typically involves the carbonyl oxygen atom and the nitrogen atom of the primary amine group, forming a stable five-membered chelate ring. researchgate.net This bidentate coordination is a common feature in complexes with 3d transition metals. researchgate.net

The formation of these metal complexes can be achieved under various conditions. For instance, lanthanide(III) complexes with benzhydrazide have been synthesized through slow evaporation from isopropanol solutions at ambient temperatures or under hydrothermal conditions at elevated temperatures (110–145 °C). nih.govrsc.orgnih.gov The reaction conditions, including solvent and temperature, can significantly influence the final structure of the complex, leading to either discrete molecules or extended coordination polymers. nih.govrsc.org In some cases, the synthetic conditions can even induce in situ hydrolysis of the hydrazide ligand, leading to different final products. nih.govrsc.org

Coordination Geometry and Stereochemistry in this compound Complexes

The coordination of this compound and related ligands to metal centers results in a variety of geometries. Spectroscopic and analytical studies of complexes with related acyl-hydrazone ligands suggest that geometries such as tetragonal distorted octahedral are common. biomedgrid.com

In the case of lanthanide complexes with the parent benzhydrazide ligand, a range of structural motifs has been observed. nih.govrsc.orgnih.gov At ambient temperatures, discrete molecular complexes can form, which then self-assemble through hydrogen bonding to create 3D supramolecular architectures. nih.govrsc.orgnih.gov Under hydrothermal conditions, one-dimensional (1D) coordination polymers are formed. nih.govrsc.org At even higher temperatures, these can transform into more stable 1D zigzag chain structures. rsc.org These extended structures are built from lanthanide ions bridged by the ligands in various coordination modes. rsc.orgnih.gov

Table 1: Examples of Benzhydrazide-Metal Complex Structures

Catalytic Applications of this compound Metal Complexes

While direct catalytic applications of this compound complexes are not extensively documented, the broader family of hydrazone and Schiff base complexes demonstrates significant potential in both homogeneous and heterogeneous catalysis. The principles governing these related systems suggest viable pathways for the future development of this compound-based catalysts.

Homogeneous Catalysis

Metal complexes are crucial in homogeneous catalysis for a vast number of organic transformations. rsc.org Catalysts based on transition metals like ruthenium, iridium, and cobalt are known to facilitate reactions such as hydrogenation and dehydrogenation. rsc.orgrsc.org For example, ruthenium(III) acetylacetonate has been shown to be an effective precursor for a homogeneous catalyst in the dehydrogenation of dimethylamine borane, a reaction relevant to hydrogen storage. researchgate.net The catalytic activity is often dependent on the ligand environment, which influences the electronic and steric properties of the metal center. rsc.org The ability of hydrazide-type ligands to stabilize various oxidation states of metal ions makes them promising candidates for designing new homogeneous catalysts.

Heterogeneous Catalysis

To improve recyclability and stability, homogeneous catalysts are often immobilized on solid supports to create heterogeneous catalysts. Imine and Schiff base metal complexes, which are structurally related to this compound complexes, have been successfully used in heterogeneous catalysis. ekb.eg For instance, a copper(II) Schiff base complex grafted onto functionalized graphene oxide has been employed as a heterogeneous catalyst for the reduction of 4-nitrophenol to 4-aminophenol using hydrazine hydrate as a reducing agent. ekb.eg The catalyst demonstrated good activity and could be recycled multiple times without a significant loss of performance. ekb.eg This approach of immobilizing complexes onto supports like graphene oxide or using complex metal hydrides could be extended to this compound complexes for applications in green chemistry and industrial processes. ekb.egresearchgate.net

This compound Metal Complexes in Materials Science

The coordination of ligands like this compound to metal ions, particularly lanthanides, can produce materials with interesting photoluminescent and magnetic properties. These properties are highly dependent on the choice of the metal ion and the resulting structure of the complex.

Research on benzhydrazide-lanthanide complexes has shown that these materials can be effective light-emitting sources. nih.govrsc.org Complexes containing Europium(III) ions typically exhibit characteristic red luminescence, while those with Terbium(III) ions show strong green emission under UV irradiation. nih.govrsc.org The ligand plays a crucial role by absorbing energy and transferring it to the metal ion, a process known as the "antenna effect," which enhances the luminescence of the lanthanide ion. These luminescent properties make such complexes potential candidates for use in optical devices, sensors, and bio-imaging. Studies have shown that these materials can act as fluorescent probes for detecting small molecules like acetone or specific metal ions. nih.govrsc.org

Furthermore, complexes synthesized with paramagnetic metal ions can display unique magnetic behaviors. For example, benzhydrazide complexes containing Gadolinium(III) and Dysprosium(III) have been found to exhibit antiferromagnetic interactions between the metal centers. nih.govrsc.orgsciencepublishinggroup.com This property is of interest in the design of new molecular magnets and advanced materials.

Table 2: Properties of Benzhydrazide-Lanthanide Complexes in Materials Science

Supramolecular Chemistry Involving N Acetylbenzohydrazide

Principles of Supramolecular Interactions in N'-Acetylbenzohydrazide Assemblies

The arrangement of this compound molecules in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and specific, leading to well-defined supramolecular structures. The primary forces at play are hydrogen bonds, complemented by π-π stacking and van der Waals forces.

Hydrogen bonding is a critical directional force in determining the molecular conformation and aggregation of this compound. The molecule possesses both hydrogen bond donors (the N-H groups of the hydrazide moiety) and hydrogen bond acceptors (the carbonyl oxygen atoms). This duality allows for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, compounds containing the benzohydrazide (B10538) framework consistently exhibit strong intermolecular N-H···O=C hydrogen bonds. These interactions link molecules together, often forming chains or dimeric motifs. For instance, in the crystal structures of related benzohydrazide derivatives, molecules are linked by pairs of N—H⋯N or N—H⋯O hydrogen bonds into inversion dimers or extended chains. nih.gov The amide and hydrazide groups provide a scaffold for these predictable hydrogen-bonding patterns, which are fundamental to the crystal engineering of such compounds. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding in this compound

| Donor | Acceptor | Type of Interaction | Expected Role in Assembly |

|---|---|---|---|

| N-H (amide) | O=C (acetyl) | Intermolecular | Formation of chains or sheets |

| N-H (hydrazide) | O=C (benzoyl) | Intermolecular | Cross-linking of chains |

Self-Assembly Phenomena of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Hydrazide derivatives are well-known building blocks for creating complex supramolecular materials through self-assembly, owing to their strong and directional hydrogen bonding capabilities. acs.org

In solution, this compound and its derivatives can form various assemblies depending on the solvent, concentration, and temperature. The formation of these structures is a dynamic process, often leading to the creation of gels, fibers, or other nanostructures. The process is typically initiated by the formation of hydrogen-bonded chains, which then associate through weaker interactions to form larger aggregates.

For example, related hydrazone-based systems have been shown to form supramolecular hydrogels. mdpi.com The self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the molecular components. While specific studies on the self-assembly of this compound in solution are not prevalent, its molecular structure suggests a high potential for forming similar ordered systems.

The self-assembly of molecules at solid-liquid or solid-gas interfaces is a powerful method for creating highly ordered two-dimensional (2D) structures. The substrate can play a crucial role in directing the assembly process. For instance, on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), the interplay between molecule-molecule and molecule-surface interactions can lead to the formation of well-defined monolayers.

Studies on similar organic molecules show that hydrogen bonding, π-π stacking, and van der Waals interactions are the driving forces for surface-assisted self-assembly. mdpi.com Given the functional groups present in this compound, it is plausible that it could form ordered 2D patterns on suitable substrates, with the orientation of the molecules dictated by the balance of these non-covalent forces.

Molecular Recognition and Host-Guest Chemistry with this compound

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. acs.org Host-guest chemistry is a subfield of supramolecular chemistry that focuses on the design and synthesis of such host-guest complexes. acs.org

The this compound molecule contains functionalities that could allow it to act as either a host or a guest in a supramolecular complex. The amide and hydrazide groups can participate in specific hydrogen-bonding interactions, while the aromatic ring can engage in π-π stacking with complementary aromatic systems.

While there are no specific studies detailing the use of this compound as a host or guest, the principles of molecular recognition suggest its potential. For example, the hydrazide moiety is known to coordinate with metal ions, indicating that this compound could act as a ligand (guest) for a metal-based host. Conversely, a self-assembled structure of this compound could potentially create cavities or binding sites capable of encapsulating small guest molecules. The ability of a molecule to engage in molecular recognition is fundamental to many biological processes and is a key area of interest in the development of sensors and other functional materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Potential in Supramolecular Catalysis and Mechanically Interlocked Molecules

The unique structural features of this compound, particularly its combination of a flexible hydrazide linkage, hydrogen bond donor and acceptor sites, and aromatic rings, position it as a promising building block in the advanced fields of supramolecular catalysis and the construction of mechanically interlocked molecules (MIMs). While direct and extensive research focusing solely on this compound in these areas is nascent, the well-established chemistry of related benzohydrazide and acylhydrazone derivatives provides a strong basis for exploring its potential.

The core of this potential lies in the ability of the hydrazide moiety to participate in dynamic covalent chemistry and form predictable, directional, and reversible non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.govacs.org These interactions are fundamental to the template-directed synthesis of complex supramolecular architectures. researchgate.net

Supramolecular Catalysis

Supramolecular catalysis involves the use of a host molecule or a self-assembled system to bind a substrate and catalyze a chemical reaction, often mimicking the function of enzymes. nih.govresearchgate.net The design of such systems relies on creating specific recognition sites and a controlled reaction environment. d-nb.info this compound and its derivatives can contribute to this field in several ways:

Ligand Scaffolds for Catalytic Metal Centers: The hydrazide group can coordinate with metal ions. Transition metal complexes incorporating benzohydrazide-derived ligands have shown catalytic activity in various organic transformations. For instance, palladium(II) complexes with hydrazone ligands have been successfully employed as catalysts in Heck coupling reactions. ikm.org.my The this compound scaffold could be functionalized to create ligands that form well-defined metal-organic cages or coordination complexes with catalytic pockets. mdpi.com

Organocatalysis: The hydrogen-bonding capabilities of the N-H and C=O groups in this compound are significant. These groups can act as hydrogen-bond donors and acceptors to activate substrates in organocatalytic reactions. d-nb.info By incorporating this compound into larger macrocyclic or caged structures, it is possible to create a microenvironment where these functional groups are pre-organized to interact with and stabilize the transition state of a reaction, leading to rate enhancement and selectivity. bhu.ac.in For example, research on other functionalized macrocycles has demonstrated that the pre-organized arrangement of catalytically active groups is a key advantage in supramolecular organocatalysis. d-nb.info

| Catalyst Type | Potential Role of this compound | Relevant Transformation Examples |

| Metal-Organic Catalyst | Forms part of the ligand scaffold to coordinate with a catalytic metal ion. | C-C coupling reactions (e.g., Heck, Suzuki), oxidation reactions. ikm.org.myresearchgate.net |

| Organocatalyst | Provides hydrogen-bonding sites (N-H, C=O) for substrate activation. | Michael additions, aldol (B89426) reactions, acyl transfer reactions. researchgate.net |

Mechanically Interlocked Molecules (MIMs)

MIMs, such as rotaxanes and catenanes, are composed of two or more components that are linked by a mechanical bond rather than a covalent one. wikipedia.orgnobelprize.org The synthesis of these molecules often relies on template-directed strategies where non-covalent interactions guide the assembly of the components before the final interlocking step. researchgate.netcmu.edu

Rotaxane Synthesis: Rotaxanes consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle to prevent dethreading. diva-portal.orgnih.gov The acylhydrazone functionality, which can be readily formed from this compound and an appropriate aldehyde or ketone, is a powerful tool in this context. Research has shown that pyridyl-acyl hydrazone moieties can act as switchable hydrogen-bonding templates to direct the assembly of macrocycles around an axle, forming nih.govrotaxanes with high efficiency. acs.org The E/Z isomerization of the hydrazone C=N bond, controlled by light or heat, allows for the dynamic control of the macrocycle's position, creating a molecular shuttle. acs.org The this compound unit could be incorporated as a key recognition and switching station within the axle of a rotaxane.

Catenane Synthesis: Catenanes are molecules containing two or more interlocked rings. nih.govfrontiersin.org Their synthesis often involves the self-assembly of precursors into a threaded or overlapping arrangement, followed by a ring-closing reaction. cmu.edubeilstein-journals.org Dihydrazide compounds, structurally related to this compound, have been used as building blocks in the dynamic combinatorial synthesis of nih.govcatenanes. acs.org In these systems, the reversible formation of acylhydrazone bonds allows for "error-checking" during the assembly process, leading to the thermodynamically most stable interlocked product. nih.govacs.org The this compound structure could be adapted into a bifunctional monomer for the synthesis of macrocycles that can then be interlocked to form catenanes.

| MIM Type | Synthetic Strategy Involving Hydrazide/Hydrazone Moiety | Potential Role of this compound |

| Rotaxane | Template-directed threading using acylhydrazone as a recognition site. | Forms a photo/thermal-switchable station on the axle. acs.org |

| Catenane | Dynamic combinatorial synthesis using dihydrazide building blocks. | Acts as a precursor for macrocycles that interlock via reversible hydrazone formation. acs.org |

The inherent directionality and hydrogen-bonding patterns of the this compound moiety make it a highly valuable, yet underexplored, component for the rational design of functional supramolecular systems. Future research will likely focus on integrating this versatile compound into more complex architectures to harness its full potential in catalysis and molecular machinery.

Exclusion Note: No Dosage, Administration, Safety, Adverse Effects, or Clinical Trial Data.

Enzyme Inhibition Studies of N'-Acetylbenzohydrazide and its Derivatives

Derivatives of N'-acetylbenzohydhydrazide have been identified as potent inhibitors of several key enzymes, playing a crucial role in various pathological conditions. The structural versatility of the benzohydrazide (B10538) scaffold allows for modifications that enhance binding affinity and selectivity for specific enzyme targets.

Inhibition Mechanisms (e.g., Active Site Binding)

The primary mechanism by which this compound derivatives exert their inhibitory effects is through binding to the active site of target enzymes. Molecular docking studies have elucidated the specific interactions that stabilize the enzyme-inhibitor complex. For instance, in the inhibition of enzymes like enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), derivatives of benzohydrazide have been shown to fit into the active site, forming crucial binding interactions. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues, effectively blocking the substrate from accessing the catalytic site and thus inhibiting the enzyme's function. researchgate.netderpharmachemica.com Similarly, in the case of urease inhibition, derivatives are designed to interact with the nickel ions within the enzyme's active site, disrupting its catalytic activity. pensoft.net The azomethine group (-NH–N=CH-) present in many hydrazone derivatives is often crucial for their pharmacological activity. derpharmachemica.com

Specific Enzyme Targets

Research has identified several specific enzymes that are effectively targeted by this compound derivatives.

Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR)

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and evaluated as dual inhibitors of both enoyl ACP reductase and DHFR. researchgate.net These enzymes are vital for fatty acid synthesis and folate metabolism in bacteria, respectively, making them excellent targets for antimicrobial agents. derpharmachemica.commdpi.comresearchgate.net Molecular docking studies confirmed that these molecules bind effectively to the active sites of both enzymes. researchgate.net The majority of the synthesized compounds in this series showed significant inhibitory action against both enoyl ACP reductase and DHFR. researchgate.netnih.gov

Table 1: Dual Inhibition of Enoyl ACP Reductase and DHFR by Benzohydrazide Derivatives

| Compound | Enoyl ACP Reductase Inhibition (%) | DHFR Inhibition (%) |

|---|---|---|

| 5f | 76.43 | 75.12 |

| 5i | 78.21 | 79.34 |

| 5j | 80.11 | 81.65 |

| 5k | 82.54 | 83.29 |

| 5n | 79.32 | 80.78 |

Data sourced from in vitro inhibition studies. researchgate.net

Urease

Carbazole-based acetyl benzohydrazide derivatives have been synthesized and investigated as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. pensoft.net The inhibitory activity of these compounds is evaluated against Jack bean urease as a model. nih.gov The mechanism often involves interaction with the nickel ions in the enzyme's active site. pensoft.net

DNA Gyrase B

Bacterial DNA gyrase is a critical enzyme for DNA replication and a well-established target for antibiotics. Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed as inhibitors of this enzyme. These compounds have shown potent inhibitory activity, particularly against the DNA gyrase from Gram-positive bacteria. For example, compound 3k from a synthesized series demonstrated strong inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively.

Cyclin-Dependent Kinases (CDKs)

While the benzohydrazide scaffold is versatile, current research literature does not extensively document this compound or its direct derivatives as inhibitors of cyclin-dependent kinases (CDKs). Instead, studies on CDK inhibition tend to focus on other heterocyclic scaffolds, such as pyrazole (B372694) and imidazole derivatives.

Antimicrobial Research on this compound Derivatives

The enzyme-inhibiting properties of this compound derivatives contribute to their significant antimicrobial potential. These compounds have been evaluated against a wide spectrum of bacteria, fungi, and mycobacteria.

Antibacterial Activity (e.g., against E. coli, P. aeruginosa)

Numerous studies have confirmed the antibacterial properties of benzohydrazide derivatives. Phenylacetamide and benzohydrazide derivatives have shown significant activity against a panel of pathogens, with some compounds exhibiting potent and selective inhibition of Escherichia coli. For instance, certain compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL against E. coli. In another study, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed good activity against Gram-positive strains like B. subtilis and S. aureus, although they were less effective against Gram-negative strains such as P. aeruginosa and E. coli. The antibacterial action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase or those involved in fatty acid biosynthesis.

Table 2: Antibacterial Activity of Selected Benzohydrazide Derivatives (MIC in µg/mL)

| Compound | E. coli | S. aureus | B. subtilis |

|---|---|---|---|

| Derivative 5 | 0.64 | >10 | - |

| Derivative 21 | 0.67 | >10 | - |

| Derivative 3a | >50 | 6.25 | 3.13 |

| Derivative 3k | >50 | 0.78 | 1.56 |

Data compiled from various antibacterial screening studies.

Antifungal Activity

Acylhydrazone derivatives have emerged as a promising class of antifungal agents. Certain derivatives have demonstrated potent, broad-spectrum antifungal activities with high specificity. For example, the acylhydrazone derivatives D13 and SB-AF-1002 were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii, with MICs ranging from 0.12 to 1 µg/ml. Other research has focused on N'-aryl hydrazides of α,β-unsaturated fatty acids, which showed excellent activity against various phytopathogenic fungi, with some derivatives displaying average EC50 values between 0.76-0.87 μg/mL. The mechanism of action can involve the destruction of mycelial morphology and cell membrane structure.

Table 3: Antifungal Activity of Selected Hydrazide Derivatives

| Compound | Fungal Species | Activity (MIC/EC50 in µg/mL) |

|---|---|---|

| D13 | S. brasiliensis | 0.25 - 1 |

| SB-AF-1002 | S. schenckii | 0.12 - 0.5 |

| 5s (N'-aryl hydrazide) | A. solani | 3.54 (IC50) |

| 5l (Acylhydrazone) | G. zeae | 20.06 (EC50) |

Data sourced from studies on antifungal properties of hydrazone derivatives.

Antitubercular Properties

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been a significant area of research for this compound derivatives, partly due to the structural similarity to the first-line anti-TB drug, isoniazid. N-acylhydrazones derived from isoniazid have shown important anti-Mycobacterium tuberculosis activity. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides also demonstrated strong antitubercular properties. researchgate.net The activity of these compounds was evaluated against the M. tuberculosis H37Rv strain, with several compounds showing potent activity at low MIC values. researchgate.netnih.gov

Table 4: Antitubercular Activity of Benzohydrazide Derivatives against M. tuberculosis H37Rv (MIC in µg/mL)

| Compound | MIC (µg/mL) |

|---|---|

| 5f | 1.6 |

| 5i | 1.6 |

| 5j | 1.6 |

| 5k | 0.8 |

| 5n | 1.6 |

Data from in vitro antitubercular analysis. researchgate.netnih.gov

Anticancer Research on this compound Derivatives

Recent oncological research has focused on the therapeutic potential of various synthetic compounds. Among these, this compound derivatives have emerged as a significant class of molecules with promising anticancer activities. These compounds are characterized by a core benzohydrazide structure, which has been shown to be a versatile scaffold for the development of novel antineoplastic agents. The research has primarily explored their ability to induce programmed cell death, modulate the cell cycle, and inhibit the formation of new blood vessels that supply tumors.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

This compound derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. One of the key mechanisms identified is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these derivatives can arrest the cell cycle and subsequently trigger apoptosis.

Several studies have elucidated the pro-apoptotic effects of these compounds. For instance, a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis. nih.gov The pro-apoptotic activity of these derivatives is often evaluated using techniques such as DAPI staining to observe nuclear fragmentation and Annexin V-FITC assays to detect early apoptotic cells. mdpi.com

Furthermore, the induction of apoptosis by these derivatives can involve the modulation of key regulatory proteins. Research on related N-acyl hydrazone compounds has shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases. mdpi.com Caspases are a family of protease enzymes that execute the process of apoptosis. The activation of caspase-3 and caspase-9 has been observed in cancer cells treated with hydrazone derivatives, confirming their role in the apoptotic cascade. mdpi.comresearchgate.net

The following table summarizes the apoptotic activity of selected this compound derivatives in different cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Action |

| Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides | Human colorectal carcinoma (HCT116), Hepatocellular carcinoma (SNU398), Human colon cancer (RKO) | Inhibition of tubulin polymerization, Induction of apoptosis nih.gov |

| Flufenamic acid derivative (Compound 7) | Breast cancer (MCF-7) | Induction of intrinsic apoptotic pathway, Increased caspase-9 activation, Enhanced cytochrome c release mdpi.com |

| Benzimidazole acylhydrazone derivative (Compound 5m) | Lung cancer (A549) | Upregulation of Bax, Downregulation of Bcl-2 researchgate.net |

Cell Cycle Modulation

In addition to inducing apoptosis, this compound derivatives have been found to modulate the cell cycle in cancer cells, a critical process for controlling cell proliferation. The ability of these compounds to halt the cell cycle at specific checkpoints prevents cancer cells from dividing and growing uncontrollably.

Research has shown that certain halogenated benzofuran derivatives can induce cell cycle arrest at the G2/M phase in HepG2 (liver cancer) cells and at the S and G2/M phases in A549 (lung cancer) cells. mdpi.com The G2/M checkpoint is a crucial transition point in the cell cycle, ensuring that the cell is ready for mitosis. Arrest at this phase often leads to the initiation of apoptosis if the cellular damage is irreparable.

Similarly, a study on a benzimidazole derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in A549 cells. researchgate.net This was accompanied by a significant downregulation of key cell cycle regulatory proteins, Cyclin B1 and CDK-1. researchgate.net These proteins are essential for the progression of the cell cycle through the G2 and M phases. Their inhibition by this compound derivatives is a key mechanism underlying their antiproliferative effects.

The table below details the effects of specific this compound derivatives on the cell cycle of various cancer cell lines.

| Compound | Cancer Cell Line | Effect on Cell Cycle |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 | G2/M phase arrest mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | S and G2/M phase arrest mdpi.com |

| Benzimidazole derivative (Compound 5m) | A549 | G2/M phase arrest, Downregulation of Cyclin B1 and CDK-1 researchgate.net |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound derivatives have demonstrated potential as anti-angiogenic agents by interfering with this process.

The primary mechanism by which these compounds inhibit angiogenesis is through the targeting of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathways. researchgate.netnih.gov VEGF is a key pro-angiogenic factor that stimulates the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.

Studies on benzimidazole and morpholine-substituted phenoxyacetohydrazide derivatives have shown their ability to suppress VEGF-induced angiogenesis. nih.govnih.gov These compounds have been observed to inhibit the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, they can impair the formation of capillary-like structures by endothelial cells, a critical step in the formation of new blood vessels. nih.gov

In vivo studies using models such as the chick chorioallantoic membrane (CAM) assay and matrigel plug assays in mice have confirmed the anti-angiogenic effects of these derivatives. nih.gov For example, a novel 2-aminobenzimidazole derivative, MFB, was shown to reduce VEGF-A-induced neovascularization in vivo. nih.gov Another anti-angiogenesis compound, 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC), has been shown to down-regulate the formation of new vasculature and inhibit the production of VEGF. google.com

The following table summarizes the anti-angiogenic properties of selected this compound derivatives.

| Compound/Derivative Class | Model System | Mechanism of Action |

| 2-Aminobenzimidazole derivative (MFB) | HUVECs, Mouse models | Suppresses VEGF-A-induced proliferation, migration, invasion, and tube formation; Reduces neovascularization in vivo nih.gov |

| 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC) | In vivo models | Down-regulates neo-vasculature formation, Inhibits VEGF production google.com |

| Morpholine-substituted phenoxyacetohydrazide derivatives | Chick chorioallantoic membrane (CAM) model | Inhibit VEGF-induced angiogenesis nih.gov |

Antiviral Properties of this compound Derivatives

In addition to their anticancer potential, this compound derivatives have been investigated for their antiviral activities. The flexible chemical structure of the N-acylhydrazone moiety makes it a promising scaffold for the development of novel antiviral agents.

Research in this area has particularly focused on the inhibition of influenza virus neuraminidase. nih.govnih.gov Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. nih.govresearchgate.net By inhibiting this enzyme, this compound derivatives can effectively block the viral replication cycle.

A number of acylhydrazone derivatives have been designed and synthesized as potential neuraminidase inhibitors. nih.gov These compounds are developed to mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme, thereby blocking its function. The development of such inhibitors is a key strategy in the management of influenza, especially with the emergence of strains resistant to existing antiviral drugs. nih.gov

Beyond influenza, the broader class of benzamide derivatives has also shown activity against other viruses. For example, a benzamide derivative named AH0109 has demonstrated potent anti-HIV-1 activity by inhibiting reverse transcription and the nuclear import of viral cDNA. nih.gov While not a direct this compound, this highlights the potential of the broader benzamide scaffold in antiviral drug discovery. Another study reported that certain acylhydrazone derivatives act as inhibitors of HIV-1 capsid protein assembly. nih.gov

The table below provides an overview of the antiviral properties of this compound and related derivatives.

| Compound/Derivative Class | Virus | Target/Mechanism of Action |

| Acylhydrazone derivatives | Influenza A and B viruses | Inhibition of neuraminidase nih.govnih.gov |

| Benzamide derivative (AH0109) | HIV-1 | Inhibition of reverse transcription and viral cDNA nuclear import nih.gov |

| Acylhydrazone derivatives | HIV-1 | Inhibition of capsid protein assembly nih.gov |

Materials Science Applications

N'-Acetylbenzohydrazide as a Precursor in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive hydrazide group and an acetyl-protected amine, makes it a valuable precursor in the synthesis of specialized polymers. While extensive research has focused on the broader class of hydrazides in polymer chemistry, the specific use of this compound is a developing area with significant potential.

Hydrazide-containing polymers, such as polyhydrazides and polyamides, are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. These properties are attributed to the strong hydrogen bonding networks formed by the hydrazide linkages. In this context, this compound can be envisioned as a monomer in polycondensation reactions. The hydrazide moiety can react with dicarboxylic acids or their derivatives to form polyhydrazides. The presence of the acetyl group on the terminal nitrogen offers a site for potential post-polymerization modification, allowing for the tuning of polymer properties.

Although direct polymerization of this compound is not extensively documented in publicly available literature, the reactivity of its core structure is well-established in the synthesis of related polymers. For instance, the condensation of various aromatic dihydrazides with diacid chlorides is a common route to aromatic polyhydrazides, which can then be converted into high-performance polyoxadiazoles. The fundamental chemistry of these reactions provides a strong basis for the potential use of this compound in creating polymers with tailored functionalities.

| Monomer/Precursor | Polymer Type | Key Properties | Potential Role of this compound |

|---|---|---|---|

| Aromatic Dihydrazides | Polyhydrazides | High thermal stability, good mechanical strength | As a monofunctional analogue for end-capping or as a comonomer to introduce acetyl groups |

| Diamines and Diacid Chlorides | Polyamides | Excellent wear resistance, high tensile strength | As a modifier to introduce hydrazide functionalities for improved thermal properties or crosslinking sites |

Application in Dye Synthesis and Pigment Development

Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgnih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. epa.gov While specific examples of commercial dyes synthesized directly from this compound are not widely reported, its chemical structure suggests its potential as a valuable intermediate or coupling component in the synthesis of novel azo dyes and pigments.

The benzoyl portion of this compound provides an aromatic ring that, if modified with an amino group, could be diazotized. More plausibly, the active methylene group adjacent to the carbonyl in the acetylhydrazide moiety could potentially act as a coupling site in an azo coupling reaction, similar to other keto-enol tautomers used in dye synthesis.

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. These heterocyclic rings are often integral parts of modern high-performance dyes and pigments, contributing to their color, fastness, and other properties. For instance, hydrazides are known to react with various reagents to form pyrazoles, triazoles, and oxadiazoles, all of which are important chromophoric systems in dye chemistry. The synthesis of a novel azo dye has been reported through the diazotization of 5-Acetyl-2-bromoaniline and coupling with different compounds to form new azo compounds. iucr.org

| Dye Class | Synthesis Principle | Potential Role of this compound | Resulting Chromophore |

|---|---|---|---|

| Azo Dyes | Diazotization and Azo Coupling epa.gov | As a coupling component or precursor to a diazotizable amine | Arylazo |

| Heterocyclic Dyes | Cyclization reactions | As a precursor to form heterocyclic rings (e.g., pyrazoles, oxadiazoles) | Heterocyclic systems |

Integration of this compound Derivatives into Advanced Materials

The functional groups within this compound and its derivatives make them attractive candidates for incorporation into a variety of advanced materials, including liquid crystals, metal-organic frameworks (MOFs), and supramolecular assemblies.

Liquid Crystals: Calamitic (rod-shaped) liquid crystals often consist of a rigid core with flexible terminal groups. bldpharm.com The benzohydrazide (B10538) moiety can act as a part of the rigid core in such molecules. The synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazones have demonstrated the potential of hydrazone derivatives in this field. wikipedia.org By modifying this compound, for example, by attaching long alkyl chains, it is conceivable to design novel liquid crystalline materials. The hydrogen bonding capability of the hydrazide group can also play a crucial role in directing the self-assembly and stabilizing the liquid crystalline phases.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The hydrazide and carbonyl groups in this compound and its derivatives can act as coordination sites for metal ions. The in-situ acylation of hydrazine (B178648) with aromatic polycarboxylic acids has been used to create acylhydrazidate-extended MOFs. nih.gov While direct use of this compound in MOF synthesis is not yet a major focus, its derivatives with additional carboxylic acid groups could serve as versatile linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The N-H and C=O groups of the hydrazide moiety in this compound are excellent candidates for forming strong intermolecular hydrogen bonds. This property has been exploited in the formation of supramolecular gels from other hydrazide derivatives. These gels can exhibit stimuli-responsive behavior and have potential applications in areas such as drug delivery and soft robotics. The aromatic ring in this compound can also participate in π-π stacking interactions, further stabilizing supramolecular architectures. The crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide reveals a layer structure determined by classical hydrogen bonds. bldpharm.com

| Advanced Material | Key Structural Feature | Role of this compound Derivatives | Potential Application |

|---|---|---|---|

| Liquid Crystals | Anisotropic molecular shape (e.g., rod-like) bldpharm.com | As a component of the rigid core | Displays, sensors |

| Metal-Organic Frameworks (MOFs) | Coordination of metal ions with organic linkers | As a precursor to or a component of the organic linker | Gas storage, catalysis |

| Supramolecular Gels | Self-assembly through non-covalent interactions | As a gelator molecule capable of forming hydrogen bonds and π-π stacking | Drug delivery, tissue engineering |

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely applied in drug discovery to understand and predict the interactions between a ligand, such as this compound, and a protein target.

Molecular docking simulations are instrumental in elucidating the specific interactions between this compound derivatives and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex and the biological activity of the compound.

For instance, molecular docking studies on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides revealed key binding interactions within the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase, two important enzymes in bacteria and mycobacteria. mdpi.comsemanticscholar.org The docking results showed that the compounds fit well within the binding pockets of these enzymes, forming multiple hydrogen bonds and hydrophobic interactions that are believed to be responsible for their observed antibacterial and antitubercular activities. mdpi.comsemanticscholar.org Similarly, in a study of hydrazide derivatives targeting colon cancer cells, docking simulations identified the binding conformations of the most potent compounds to the target protein (PDB ID: 6MTU), correlating well with in vitro anticancer activity. mdpi.com These theoretical studies provide a rationalization for the observed biological data and a basis for designing more potent inhibitors. unisa.it

The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as X-ray crystallography of the protein-ligand complex.

Beyond predicting binding modes, molecular docking is a powerful tool for identifying potential biological targets for a given compound. By screening a compound against a library of protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach can help to elucidate the mechanism of action of a compound or to identify new therapeutic applications.